1-(9H-carbazol-9-yl)-3-[(propan-2-yl)amino]propan-2-ol
Description
1-(9H-Carbazol-9-yl)-3-[(propan-2-yl)amino]propan-2-ol is a carbazole-derived compound characterized by a propan-2-ylamino substituent at the third carbon of a hydroxypropyl linker attached to the carbazole nitrogen. Carbazole derivatives are widely studied for their biological activities, including enzyme inhibition (e.g., DNMT1, dynamin GTPase) and circadian clock modulation .
Properties
IUPAC Name |
1-carbazol-9-yl-3-(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-13(2)19-11-14(21)12-20-17-9-5-3-7-15(17)16-8-4-6-10-18(16)20/h3-10,13-14,19,21H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXSJCXMBQQBMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(CN1C2=CC=CC=C2C3=CC=CC=C31)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-carbazol-9-yl)-3-[(propan-2-yl)amino]propan-2-ol typically involves the following steps:
Formation of Carbazole Derivative: The initial step involves the preparation of a carbazole derivative, which can be achieved through various methods such as the Buchwald-Hartwig amination or Ullmann coupling.
Alkylation: The carbazole derivative is then alkylated using an appropriate alkyl halide under basic conditions to introduce the propanol chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(9H-carbazol-9-yl)-3-[(propan-2-yl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-(9H-carbazol-9-yl)-3-[(propan-2-yl)amino]propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 1-(9H-carbazol-9-yl)-3-[(propan-2-yl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The carbazole moiety can intercalate with DNA, potentially disrupting cellular processes. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Halogenation (e.g., 3,6-dibromo or dichloro) enhances inhibitory potency in enzyme targets, likely due to increased electron-withdrawing effects and binding affinity .
- Bulkier substituents (e.g., benzyl, furan-2-ylmethyl) improve dynamin GTPase inhibition but may reduce solubility .
Physicochemical Properties
Table 2: Physical Properties of Selected Analogues
Key Observations :
- Higher yields (e.g., 73% for WK-29) correlate with less sterically demanding side chains (e.g., butoxypropyl vs. indolyl) .
- Melting points increase with polar functional groups (e.g., hydroxypropyl in WK-29 vs. acetylated derivatives in KL013) .
- The target compound’s propan-2-ylamino group may confer intermediate polarity, balancing solubility and crystallinity.
Challenges :
Biological Activity
1-(9H-carbazol-9-yl)-3-[(propan-2-yl)amino]propan-2-ol is a complex organic compound with potential biological activity due to its unique structural features, including a carbazole moiety. Carbazole derivatives have been extensively studied for their pharmacological properties, including anti-cancer, anti-inflammatory, and antiviral activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₈H₂₃N₃O
- Molecular Weight : 297.39 g/mol
The structural formula highlights the presence of both the carbazole ring and the propan-2-amino group, which are critical for its biological interactions.
Antiviral Activity
Recent studies have highlighted the antiviral potential of carbazole derivatives against SARS-CoV-2. For instance, molecular docking studies indicated that compounds related to carbazole exhibited strong binding affinities to key viral proteins such as the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp). The binding affinities observed were in the range of -8.77 to -8.92 kcal/mol, suggesting effective inhibition of viral replication pathways .
| Compound | Binding Affinity (kcal/mol) | Target Protein |
|---|---|---|
| 9b | -8.83 | Mpro |
| 9c | -8.92 | Mpro |
| 9e | -8.76 | Mpro |
| 9h | -8.87 | RdRp |
These findings indicate that derivatives of 1-(9H-carbazol-9-yl)-3-[(propan-2-yl)amino]propan-2-ol may serve as promising candidates for further development as antiviral agents.
Anticancer Activity
Carbazole derivatives have also been investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways such as the PI3K/Akt pathway and the induction of reactive oxygen species (ROS) .
A notable study reported that certain carbazole derivatives demonstrated cytotoxic effects on human cancer cell lines, with IC50 values indicating significant potency in inhibiting cell proliferation:
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 1-(9H-Carbazol-9-yl)-3-(diethylamino)propan-2-ol | 5.4 | HeLa |
| 1-(9H-Carbazol-9-yl)-3-(methylamino)propan-2-ol | 7.8 | MCF7 |
These results underscore the potential of carbazole-based compounds in cancer therapeutics.
The biological activity of 1-(9H-carbazol-9-yl)-3-[(propan-2-yl)amino]propan-2-ol can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in viral replication and cancer cell metabolism.
- Induction of Apoptosis : Through ROS generation and modulation of apoptotic pathways, these compounds can trigger programmed cell death in cancer cells.
- Binding Affinity to Protein Targets : High binding affinities to viral proteins suggest competitive inhibition, preventing viral entry or replication.
Case Studies
Several case studies have explored the efficacy of carbazole derivatives:
- SARS-CoV-2 Inhibition : A study demonstrated that specific carbazole derivatives could effectively inhibit SARS-CoV-2 replication in vitro, showing promise for therapeutic development against COVID-19 .
- Anticancer Efficacy : In vitro studies on breast cancer cell lines showed that carbazole derivatives significantly reduced cell viability and induced apoptosis, indicating their potential as chemotherapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
